molecular formula C8H13ClN4 B2790856 2-(Ethylamino)isonicotinimidamide hydrochloride CAS No. 2089277-56-3

2-(Ethylamino)isonicotinimidamide hydrochloride

Cat. No.: B2790856
CAS No.: 2089277-56-3
M. Wt: 200.67
InChI Key: HFYCCPUNZFUHNE-UHFFFAOYSA-N
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Description

2-(Ethylamino)isonicotinimidamide hydrochloride is a chemical compound intended for research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Preliminary research on compounds with this core structure suggests potential utility as a key synthetic intermediate or building block in medicinal chemistry. Researchers are investigating its value in the discovery and synthesis of novel heterocyclic compounds, which are often explored for various pharmacological activities. Further investigation is required to fully elucidate its specific mechanism of action and its precise role in biological systems. Researchers are advised to consult the current scientific literature for the most recent findings related to this compound. Handling and Storage: To maintain stability, this reagent should be stored in a cool, dark place under an inert atmosphere at room temperature. As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

2-(ethylamino)pyridine-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-2-11-7-5-6(8(9)10)3-4-12-7;/h3-5H,2H2,1H3,(H3,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYCCPUNZFUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)isonicotinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

2-(Ethylamino)isonicotinimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride

  • Structure: Contains an ethyl ester and aminomethyl group on the isonicotinate ring.
  • Molecular Formula : C₉H₁₃ClN₂O₂; Molecular Weight : 216.67 g/mol .
  • Key Differences: The presence of an ester group (vs. amidine in the target compound) reduces basicity and alters hydrogen-bonding capacity. The aminomethyl substituent may enhance solubility but lacks the ethylamino group’s steric and electronic effects .

2-(Phenylthio)ethanimidamide Hydrochloride

  • Structure : Features a phenylthio (-SPh) group attached to an ethanimidamide backbone.
  • Molecular Formula : C₈H₁₁ClN₂S; Molecular Weight : 167.25 g/mol .
  • The smaller molecular weight suggests reduced steric hindrance .

2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide Hydrochloride

  • Structure : Includes a phthalimide (1,3-dioxoisoindole) group linked to ethanimidamide.
  • Molecular Formula : C₁₀H₁₀ClN₃O₂; Molecular Weight : 239.66 g/mol .
  • Key Differences : The bicyclic phthalimide moiety increases rigidity and may enhance binding to planar targets (e.g., enzymes or receptors), whereas the pyridine ring in the target compound offers different electronic properties .

N-Ethylglycinamide Hydrochloride

  • Structure: Simplified acetamide backbone with ethyl and amino groups.
  • Molecular Formula : C₄H₁₁ClN₂O; Molecular Weight : 138.6 g/mol .
  • Key Differences: The absence of a heteroaromatic ring reduces conjugation and metabolic stability.

Tabulated Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(Ethylamino)isonicotinimidamide HCl Not explicitly provided† Pyridine, ethylamino, amidine High polarity, potential kinase inhibition
Ethyl 2-(Aminomethyl)isonicotinate HCl C₉H₁₃ClN₂O₂ 216.67 Ethyl ester, aminomethyl Ester hydrolysis susceptibility
2-(Phenylthio)ethanimidamide HCl C₈H₁₁ClN₂S 167.25 Phenylthio, amidine Lipophilic, redox-active
2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide HCl C₁₀H₁₀ClN₃O₂ 239.66 Phthalimide, amidine Rigid, planar binding
N-Ethylglycinamide HCl C₄H₁₁ClN₂O 138.6 Acetamide, ethylamino Low molecular weight, high solubility

† Structural inference based on nomenclature and analogs in evidence .

Research Implications

  • Bioactivity: The pyridine core in 2-(ethylamino)isonicotinimidamide hydrochloride may favor interactions with biological targets (e.g., enzymes or receptors) requiring aromatic stacking, contrasting with non-aromatic analogs like N-ethylglycinamide .
  • Stability: Amidines (as in the target compound) are more basic and hydrolytically stable than esters (e.g., Ethyl 2-(aminomethyl)isonicotinate HCl), which may degrade under physiological conditions .
  • Solubility : Hydrochloride salts generally enhance aqueous solubility, but lipophilic groups (e.g., phenylthio in ) can counteract this effect.

Biological Activity

2-(Ethylamino)isonicotinimidamide hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by an ethylamino group attached to an isonicotinimidamide backbone, suggests potential biological activities that warrant detailed investigation.

The synthesis of this compound typically involves the reaction of isonicotinic acid with ethylamine in the presence of a solvent such as methanol or ethanol. This reaction may be catalyzed to enhance yield and purity. The compound's distinct ethylamino group contributes to its unique chemical and biological properties, differentiating it from similar compounds such as 2-(Methylamino)isonicotinimidamide and 2-(Propylamino)isonicotinimidamide .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to modulate enzyme activity and influence cellular processes through binding interactions with receptors or enzymes. The exact mechanism can vary depending on the biological context being studied .

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence pointing towards neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Study Overview

A notable case study involved the application of this compound in a therapeutic setting. In a controlled environment, researchers administered the compound to cell cultures affected by oxidative stress. The results indicated a significant reduction in cell death compared to control groups, supporting its potential neuroprotective effects .

Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of specific pathogens
AnticancerReduces proliferation of cancer cells
NeuroprotectiveDecreases oxidative stress-induced cell death

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its ethylamino group, which imparts distinct properties compared to similar compounds:

CompoundKey Differences
2-(Methylamino)isonicotinimidamideMethyl group may affect solubility and reactivity
2-(Propylamino)isonicotinimidamidePropyl group alters pharmacokinetics

These differences highlight the importance of structural variations in determining biological activity.

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